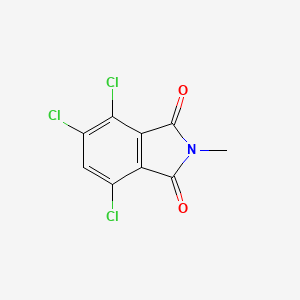
3,4,6-Trichloro-N-methylphthalimide
描述
3,4,6-Trichloro-N-methylphthalimide is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for diverse applications including organic synthesis, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phthalimides, including 3,4,6-Trichloro-N-methylphthalimide, typically involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures . When the amine is not readily accessible, direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides (Gabriel Synthesis) are popular alternative approaches .
Industrial Production Methods: Industrial production methods for this compound often involve the use of inexpensive and readily available reagents under mild conditions. For example, a Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as a Lewis acid under microwave irradiation .
化学反应分析
Types of Reactions: 3,4,6-Trichloro-N-methylphthalimide undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidation : KMnO4, OsO4, CrO3/Py
- Reduction : H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
- Substitution : Alkyl halides, alcohols under Mitsunobu conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or their derivatives, while reduction reactions yield amines or alcohols .
科学研究应用
3,4,6-Trichloro-N-methylphthalimide is widely used in scientific research due to its unique properties. Some of its applications include:
- Organic Synthesis : Used as a building block for the synthesis of various organic compounds.
- Pharmaceuticals : Utilized in the development of new drugs and therapeutic agents.
- Agrochemicals : Employed in the formulation of pesticides and herbicides.
作用机制
The mechanism by which 3,4,6-Trichloro-N-methylphthalimide exerts its effects involves its interaction with molecular targets and pathways. For example, it can undergo photochemical reactions, such as hydrogen abstraction and cyclization, which are useful in the synthesis of heterocyclic compounds .
相似化合物的比较
Similar Compounds: Some compounds similar to 3,4,6-Trichloro-N-methylphthalimide include:
Uniqueness: this compound is unique due to its specific substitution pattern on the phthalimide ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications in organic synthesis, pharmaceuticals, and agrochemicals.
属性
IUPAC Name |
4,5,7-trichloro-2-methylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHNFLJRXDXJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503551 | |
| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72524-66-4 | |
| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














